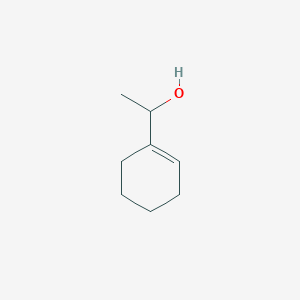

1-(1-Cyclohexen-1-yl)ethanol

Description

Overview of its Structural Significance in Cyclohexene (B86901) Chemistry

The structure of 1-(1-Cyclohexen-1-yl)ethanol is characterized by a cyclohexene ring attached to an ethanol (B145695) group. This arrangement of a six-membered carbon ring with a double bond, combined with a hydroxyl group on an adjacent ethyl substituent, imparts a unique combination of reactivity and stereochemical properties. The cyclohexene moiety is a common feature in many biologically important natural products and provides a conformationally distinct scaffold. acs.org The presence of both an alkene and an alcohol functional group within the same molecule allows for a diverse range of chemical transformations, making it a point of interest for synthetic chemists.

The specific placement of the hydroxyl group at the allylic position of the cyclohexene ring is particularly significant. This proximity allows for intricate stereochemical control in various reactions. For instance, the diastereoselective epoxidation of cyclohexene derivatives is heavily influenced by the steric and electronic properties of allylic substituents like the hydroxyl group in this compound. acs.org This structural feature is crucial for chemists aiming to synthesize complex target molecules with specific three-dimensional arrangements.

Role as a Versatile Synthetic Building Block

This compound serves as a versatile precursor in the synthesis of numerous organic compounds. solubilityofthings.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive double bond, allows it to participate in a wide variety of chemical reactions. These include electrophilic additions to the double bond, as well as reactions typical of alcohols, such as esterification, etherification, and oxidation.

A notable application of this compound is in the synthesis of enantiomerically pure molecules. Through processes like lipase-catalyzed kinetic resolution, the racemic mixture of this compound can be separated into its individual enantiomers. researchgate.net These chiral building blocks are of immense importance in the pharmaceutical industry for the development of stereospecific drugs. Furthermore, the compound and its derivatives are utilized in the synthesis of bicyclic lactones, which are compounds that have shown potential in various biological applications. researchgate.net

The reactivity of the cyclohexene ring itself also contributes to the compound's versatility. It can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex polycyclic systems. researchgate.net This capability further expands the range of molecular architectures that can be accessed starting from this fundamental building block. The strategic combination of the reactivity of the alcohol and the alkene functionalities makes this compound a valuable and adaptable tool in the arsenal (B13267) of synthetic organic chemists.

Chemical and Physical Properties of this compound and Related Compounds

The following tables provide key chemical and physical data for this compound and some of its related derivatives.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H14O | sigmaaldrich.com |

| Molecular Weight | 126.20 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI | 1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h5,7,9H,2-4,6H2,1H3 | sigmaaldrich.com |

| InChI Key | FAYUSHUTMRYHAD-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Properties of Selected Cyclohexene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

|---|---|---|---|---|

| 1-Acetyl-1-cyclohexene (B7769156) | 932-66-1 | C8H12O | 124.1803 | Precursor for the synthesis of this compound. researchgate.netnist.gov |

| 2-(Cyclohex-1-en-1-yl)ethanol | 3197-68-0 | C8H14O | 126.2 | Features a hydroxyl group, imparting polar characteristics and hydrogen bonding capabilities. cymitquimica.com |

| 1-(1-Cyclohexen-1-yl)-2-propanone | 768-50-3 | C9H14O | 138.21 | A ketone with a distinctive odor, soluble in organic solvents like ethanol and ether. cymitquimica.com |

| 1-(Cyclohexen-1-yl)piperidine | 2725-55-9 | C11H19N | 151.25 | Features a piperidine (B6355638) ring, introducing polar characteristics. solubilityofthings.com |

| 1-(4-methyl-3-cyclohexen-1-yl)ethanol | Not specified | C9H16O | 140.225 | A derivative with a methyl group on the cyclohexene ring. chemsynthesis.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexen-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h5,7,9H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYUSHUTMRYHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 1 1 Cyclohexen 1 Yl Ethanol

Chemoenzymatic Approaches to Enantioselective Synthesis

Chemoenzymatic strategies combine the versatility of chemical synthesis with the high selectivity of biological catalysts, such as isolated enzymes or whole microbial cells. ucl.ac.uk This approach is particularly effective for producing optically pure compounds like the enantiomers of 1-(1-cyclohexen-1-yl)ethanol. nih.gov Biocatalysis offers sustainable and efficient routes, often operating under mild conditions and yielding products with high enantiomeric purity. nih.govresearchgate.net

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. In the case of racemic this compound, which can be prepared by the sodium borohydride (B1222165) reduction of 1-acetyl-1-cyclohexene (B7769156), lipase-catalyzed transesterification has proven to be a highly effective method. mdpi.com This process relies on the differential rate at which a lipase (B570770) enzyme acylates the two enantiomers of the alcohol.

One of the most successful applications involves using Lipase B from Candida antarctica (CAL-B). mdpi.com In a typical procedure, the racemic alcohol is subjected to transesterification with an acyl donor, such as vinyl propionate, in an organic solvent like diisopropyl ether. mdpi.com The lipase selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This key stereochemical step allows for the separation of the resulting ester and the unreacted alcohol, both with very high enantiomeric excess (ee ≥ 99%). nih.govmdpi.comresearchgate.netnih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(1-Cyclohexen-1-yl)ethanol

| Parameter | Details | Source(s) |

| Enzyme | Lipase CAL-B from Candida antarctica | mdpi.com |

| Substrate | Racemic this compound | mdpi.com |

| Acyl Donor | Vinyl propionate | mdpi.com |

| Solvent | Diisopropyl ether | mdpi.com |

| Products | (S)-1-(1-Cyclohexen-1-yl)ethanol | mdpi.com |

| (R)-1-(1-Cyclohexen-1-yl)propionate | mdpi.com | |

| Enantiomeric Excess | ≥ 99% | mdpi.comresearchgate.netnih.gov |

Beyond kinetic resolution, direct asymmetric synthesis using biocatalysts provides an alternative route to chiral alcohols. nih.gov This typically involves the enantioselective reduction of a prochiral ketone precursor, in this case, 1-acetyl-1-cyclohexene, using whole microbial cells or isolated enzymes. mdpi.com Various microorganisms, including yeasts and bacteria, contain ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that can catalyze such reductions with high stereoselectivity. researchgate.netmdpi.com

This approach can be tailored to produce either the (R)- or (S)-enantiomer of the alcohol by selecting an appropriate microorganism or enzyme that exhibits the desired stereopreference. mdpi.com For instance, different strains of yeast like Candida or bacteria such as Rhodococcus have been successfully employed in the asymmetric reduction of various ketones to their corresponding chiral secondary alcohols. mdpi.commdpi.com The use of recombinant enzymes, potentially overexpressed in hosts like E. coli, can further enhance the economic feasibility and efficiency of these biocatalytic processes. mdpi.com This method is advantageous as it can theoretically convert 100% of the starting ketone into a single, optically pure alcohol enantiomer.

Table 2: General Scheme for Biocatalytic Reduction

| Component | Role | Examples | Source(s) |

| Substrate | Prochiral Ketone | 1-acetyl-1-cyclohexene | mdpi.com |

| Biocatalyst | Whole cells or isolated enzymes | Yeasts (Candida, Hansenula), Bacteria (Rhodococcus) | mdpi.commdpi.com |

| Enzyme Class | Alcohol Dehydrogenase (ADH), Ketoreductase (KRED) | Carbonyl reductases | researchgate.net |

| Product | Chiral Alcohol | (R)- or (S)-1-(1-Cyclohexen-1-yl)ethanol | nih.gov |

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Catalytic Synthesis Protocols

Transition metal-catalyzed reactions offer powerful and versatile tools for carbon-carbon bond formation and asymmetric synthesis. thermofisher.com These methods provide non-enzymatic pathways to chiral alcohols or their precursors, often with high efficiency and selectivity.

The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a robust method for C-C bond formation. thermofisher.comnih.gov A three-component carbonylative version of this reaction can be used to synthesize ketones by incorporating carbon monoxide (CO). nih.govresearchgate.net This strategy could be hypothetically applied to the synthesis of 1-acetyl-1-cyclohexene, the direct precursor to the target alcohol.

In such a reaction, a 1-cyclohexenyl halide could be coupled with an acetylating agent, or more commonly, an organozinc reagent (e.g., 1-cyclohexenylzinc chloride) could be coupled with an appropriate electrophile in the presence of a nickel catalyst and CO at atmospheric pressure. nih.govdicp.ac.cn The development of specialized ligands, such as NNN-type pincer ligands, has been crucial in suppressing side reactions and enabling the efficient formation of unsymmetrical ketones with broad functional group tolerance. dicp.ac.cn

Table 3: Hypothetical Nickel-Catalyzed Carbonylative Synthesis of 1-Acetyl-1-cyclohexene

| Component | Function | Example Reagents/Catalysts | Source(s) |

| Nucleophile | Organozinc Reagent | 1-Cyclohexenylzinc halide | nih.gov |

| Electrophile | Organic Halide | Iodoethane, Acetyl chloride | dicp.ac.cn |

| Carbonyl Source | C1 Building Block | Carbon Monoxide (1 atm) | nih.govdicp.ac.cn |

| Catalyst | Nickel(II) Source | NiCl₂ | researchgate.net |

| Ligand | Stabilizing Agent | NN2-pincer ligand, Bipyridyl derivatives | researchgate.netdicp.ac.cn |

Asymmetric hydrosilylation is a prominent method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov The reaction involves the addition of a silicon hydride (silane) across the C=O bond of the ketone, catalyzed by a chiral transition metal complex. researchgate.net This strategy is directly applicable to the synthesis of enantiomerically enriched this compound from 1-acetyl-1-cyclohexene.

A variety of catalyst systems can be employed, often based on metals like rhodium, ruthenium, or iron. nih.govresearchgate.net The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the metal center. Ligands derived from trans-1,2-diaminocyclohexane, in combination with diethylzinc, have been shown to effectively catalyze the asymmetric hydrosilylation of aryl-alkyl ketones. nih.gov Similarly, iron complexes featuring bis(imino)acenaphthene (BIAN) ligands have been used for the efficient reduction of ketones under mild, solvent-free conditions. researchgate.net Following the hydrosilylation step, a simple workup procedure yields the desired chiral alcohol.

While hydroboration typically refers to the addition of a borane (B79455) to a C=C double bond, the term can also encompass the asymmetric reduction of ketones using borane reagents in the presence of a chiral catalyst. mdpi.com The Corey-Bakshi-Shibata (CBS) reduction is a classic example of this transformation, providing a reliable route to chiral secondary alcohols from prochiral ketones. acs.org

This technique would involve the reduction of 1-acetyl-1-cyclohexene with a borane source, such as borane-dimethyl sulfide (B99878) complex (BMS) or catecholborane, mediated by a chiral oxazaborolidine catalyst. The catalyst creates a chiral environment around the ketone's carbonyl group, directing the hydride delivery from the borane to one face of the carbonyl, thus producing one enantiomer of this compound with high selectivity. This method is highly valued for its predictability and the high enantiomeric excesses that can be achieved for a wide range of ketones. acs.org

Asymmetric Hydrosilylation Strategies

Rearrangement Reactions

Rearrangement reactions are pivotal in organic synthesis for accessing complex molecular architectures from simpler starting materials. For the synthesis of the precursor to this compound, the Rupe rearrangement of a tertiary acetylenic alcohol is a significant strategy.

The Rupe rearrangement typically involves the acid-catalyzed transformation of α-acetylenic alcohols into α,β-unsaturated carbonyl compounds. In the context of preparing a precursor for this compound, 1-ethynylcyclohexan-1-ol serves as the starting material. Research has demonstrated that this rearrangement can be effectively carried out in near-critical water, an environmentally benign solvent. researchgate.net

The reaction, conducted at high temperatures, transforms 1-ethynylcyclohexan-1-ol primarily into 1-acetyl-1-cyclohexene (also known as 1-cyclohexen-1-ylethanone), which is the direct precursor for the target alcohol. researchgate.net Studies have investigated the influence of various parameters on the yield of this α,β-unsaturated ketone. In pure near-critical water at 260°C with a reaction time of 60 minutes, the yield of 1-acetyl-1-cyclohexene was found to be 49%. researchgate.net

To enhance the efficiency of the rearrangement, the use of additives has been explored. The introduction of certain salts as catalysts has a marked effect on the product yield. The catalytic ability of these additives was found to decrease in the order of NaHSO₄ > FeCl₃ > ZnSO₄. researchgate.net Notably, in the presence of a 5 mole % NaHSO₄ aqueous solution under the same temperature and time conditions, the yield of 1-acetyl-1-cyclohexene increased significantly to as much as 88%. researchgate.net

The proposed mechanism for the Rupe rearrangement involves the protonation of the hydroxyl group, followed by the elimination of water to form a carbocation. A subsequent 1,2-shift and tautomerization lead to the final α,β-unsaturated ketone product. nih.gov

| Catalyst | Concentration (mol %) | Temperature (°C) | Time (min) | Yield of 1-Acetyl-1-cyclohexene (%) |

| None | - | 260 | 60 | 49 |

| NaHSO₄ | 5 | 260 | 60 | 88 |

| FeCl₃ | 5 | 260 | 60 | <88 |

| ZnSO₄ | 5 | 260 | 60 | <88 |

| Data sourced from Chang et al. (2012). researchgate.net |

Reduction-Based Synthetic Routes

The ketone functionality of 1-acetyl-1-cyclohexene, produced via the Rupe rearrangement, serves as a handle for its conversion into the target alcohol, this compound, through reduction.

The reduction of the carbonyl group in 1-acetyl-1-cyclohexene to a secondary alcohol is a straightforward and high-yielding transformation. Standard reducing agents are highly effective for this purpose. Specifically, the use of sodium borohydride (NaBH₄) has been reported to successfully reduce 1-acetyl-1-cyclohexene to this compound. nih.gov This reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), and proceeds with high efficiency, achieving an isolated yield of 90%. nih.gov This method provides a reliable and direct route from the readily available α,β-unsaturated ketone to the desired allylic alcohol.

Since this compound contains a stereocenter at the carbinol carbon, the development of stereoselective synthetic methods is of significant interest. While the standard reduction with sodium borohydride produces a racemic mixture of (R)- and (S)-enantiomers, stereoselectivity can be achieved through kinetic resolution of this racemic alcohol.

One effective method is lipase-catalyzed kinetic resolution. researchgate.netnih.gov This biocatalytic approach utilizes an enzyme, such as a lipase, to selectively acylate one enantiomer of the alcohol at a faster rate than the other. For instance, the racemic this compound can be subjected to enzymatic transesterification. nih.gov This process allows for the separation of the two enantiomers, yielding one enantiomer as the unreacted alcohol and the other as its esterified counterpart, both with high enantiomeric excess (ee ≥ 99%). researchgate.net This method is a key step in the synthesis of enantiomerically pure bicyclic δ-halo-γ-lactones starting from 1-acetyl-1-cyclohexene. nih.gov

Reduction of 1-Acetyl-1-cyclohexene (Ethanone, 1-(1-Cyclohexen-1-yl)-)

Alternative Synthetic Pathways and Precursors

Beyond the Rupe rearrangement-reduction sequence, other synthetic strategies can be envisioned for the preparation of this compound and its isomers. An alternative route to the precursor, 1-acetyl-1-cyclohexene, involves the Friedel-Crafts acylation of cyclohexene (B86901) with acetyl chloride and a Lewis acid catalyst like aluminum chloride. orgsyn.org

Furthermore, alternative approaches can yield structural isomers. For example, the hydroboration of 1,3-cyclohexadiene (B119728) with a stoichiometric amount of a hydroborating agent, followed by treatment with acetaldehyde (B116499) and subsequent oxidation, has been shown to produce 1-(2-cyclohexenyl)-1-ethanol, an isomer of the target compound. lookchem.com

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Mechanistic Studies of Rupe Rearrangement of 1-Ethynylcyclohexan-1-ol

The Rupe rearrangement is an acid-catalyzed reaction of α-alkynyl alcohols, which typically yields α,β-unsaturated ketones. In the case of 1-ethynylcyclohexan-1-ol, this rearrangement leads to the formation of 1-acetyl-1-cyclohexene (B7769156). The mechanism of the Rupe rearrangement has been a subject of interest, with studies exploring the influence of various conditions.

Research conducted in near-critical water has shown that 1-ethynylcyclohexan-1-ol undergoes rearrangement to primarily form 1-cyclohexen-1-ylethanone. researchgate.netresearchgate.net The reaction is influenced by temperature, reaction time, and the presence of additives. researchgate.netresearchgate.net For instance, the use of additives like NaHSO₄, FeCl₃, and ZnSO₄ has been investigated to understand their effect on the reaction yield under high-temperature conditions in near-critical water. researchgate.net The proposed mechanism for the Rupe rearrangement generally involves the protonation of the hydroxyl group, followed by the elimination of water to form a propargyl cation. This cation can then undergo nucleophilic attack by water, leading to an enol intermediate that tautomerizes to the final α,β-unsaturated ketone. uni-halle.de

The reaction can be summarized as follows:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of 1-ethynylcyclohexan-1-ol, making it a good leaving group.

Formation of a vinyl cation: The protonated hydroxyl group leaves as a water molecule, leading to the formation of a resonance-stabilized vinyl cation.

Nucleophilic attack: A water molecule attacks the carbocation.

Tautomerization: The resulting enol intermediate tautomerizes to the more stable keto form, yielding the α,β-unsaturated ketone.

Studies have also explored this rearrangement in different media, such as liquid sulfur dioxide, providing further insights into the reaction pathway.

Stereochemical Control and Chirality Transfer Mechanisms in Enantioselective Syntheses

The synthesis of enantiomerically pure 1-(1-cyclohexen-1-yl)ethanol is a critical step in the production of various chiral compounds. nih.govppor.az One of the key methods to achieve this is through the kinetic resolution of racemic this compound. nih.govppor.az

A prominent example is the use of lipase-catalyzed kinetic resolution. nih.govppor.az In this chemoenzymatic approach, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. nih.gov This allows for the separation of the two enantiomers, one as the ester and the other as the unreacted alcohol, both with high enantiomeric excess (ee ≥ 99%). nih.gov

The chirality of the resolved (S)- or (R)-1-(1-cyclohexen-1-yl)ethanol can then be transferred to subsequent products. For example, in the Johnson-Claisen rearrangement of (S)-1-(1-cyclohexen-1-yl)ethanol, the stereochemistry of the alcohol dictates the stereochemistry of the resulting product, ethyl 2-(2-ethylidenecyclohexyl)acetate. nih.govresearchgate.net This rearrangement proceeds through a six-membered cyclic transition state, where the stereochemical information from the chiral alcohol is effectively transferred to the new stereocenter in the product. researchgate.net

The general mechanism for chirality transfer in this context involves:

Formation of a ketene (B1206846) acetal (B89532): The chiral alcohol reacts with an orthoester in the presence of an acid catalyst to form a mixed ketene acetal.

wikipedia.orgwikipedia.org-Sigmatropic rearrangement: The ketene acetal undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement (Johnson-Claisen rearrangement). The chair-like transition state of this rearrangement is crucial for the efficient transfer of chirality.

Formation of the chiral product: The rearrangement yields a γ,δ-unsaturated ester with a new stereocenter, the configuration of which is determined by the configuration of the starting chiral alcohol.

This method has been successfully applied in the synthesis of enantiomeric bicyclic δ-halo-γ-lactones. nih.gov

Catalytic Reaction Mechanism Investigations

Analysis of Nickel-Catalyzed Processes

Nickel-catalyzed reactions are significant in organic synthesis, and understanding their mechanisms is crucial for optimizing reaction conditions and developing new catalytic systems. Nickel complexes have been utilized in various transformations, including cross-coupling reactions and hydrogenations. researchgate.netresearchgate.net

In the context of reactions involving structures similar to this compound, nickel catalysts are often employed for their ability to facilitate C-C bond formation. For instance, nickel(II)-diamine complexes have been shown to catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. acs.org The proposed mechanism involves the coordination of the dicarbonyl substrate to the nickel center, which increases its acidity and facilitates deprotonation by a diamine ligand acting as a base. acs.org This generates a nickel enolate, which then adds to the nitroalkene.

While direct nickel-catalyzed processes for the synthesis of this compound are less commonly detailed, the principles of nickel catalysis are applicable. For example, a nickel-catalyzed transfer hydrogenation of ketones using ethanol (B145695) as both the solvent and hydrogen donor has been reported. researchgate.net This type of reaction could potentially be applied to the reduction of 1-acetyl-1-cyclohexene to produce this compound. The catalytic cycle for such a transfer hydrogenation would likely involve the formation of a nickel hydride species, which then transfers a hydride to the ketone.

Proposed Mechanisms for Asymmetric Hydrosilylation

Asymmetric hydrosilylation is a powerful method for the synthesis of chiral alcohols from prochiral ketones or for the creation of chiral silanes from alkenes. wikipedia.orgacs.org The hydrosilylation of an alkene like 1-vinylcyclohexene, a related compound, can be catalyzed by transition metals. The prevalent mechanism for metal-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. wikipedia.org

The Chalk-Harrod mechanism generally proceeds through the following steps:

Oxidative Addition: The hydrosilane (R₃SiH) undergoes oxidative addition to the metal catalyst (M), forming a metal complex containing both hydride (H) and silyl (B83357) (SiR₃) ligands.

Alkene Coordination: The alkene substrate coordinates to the metal center.

Insertion: The alkene inserts into either the M-H bond or the M-Si bond.

Reductive Elimination: The resulting alkyl or silylalkyl group reductively eliminates with the remaining hydride or silyl ligand to form the alkylsilane product and regenerate the catalyst.

Variations of this mechanism exist, and the specific pathway can depend on the metal, ligands, and substrate. wikipedia.org In asymmetric hydrosilylation, chiral ligands are used to control the stereochemical outcome of the reaction, leading to the formation of an enantioenriched product. wikipedia.org For example, palladium catalysts with chiral phosphine (B1218219) ligands are effective for the asymmetric hydrosilylation of styrenes. wikipedia.org Copper hydride-catalyzed systems have also been developed for the highly enantioselective Markovnikov hydrosilylation of vinylarenes. acs.org

Investigations of Biocatalytic Reaction Mechanisms

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. acs.orgmdpi.com Enzymes, particularly ketoreductases and lipases, play a crucial role in the synthesis of chiral alcohols like this compound. nih.govgoogle.com

The mechanism of biocatalytic reduction of a ketone to an alcohol involves a ketoreductase (or alcohol dehydrogenase) and a cofactor, typically NADPH or NADH. The enzyme binds both the ketone substrate and the cofactor in its active site in a specific orientation. The cofactor then delivers a hydride to the carbonyl carbon of the ketone, and a proton is transferred from a nearby acidic residue in the enzyme or from the solvent to the carbonyl oxygen. The high stereoselectivity of this reaction is a result of the precise positioning of the substrate and cofactor within the chiral environment of the enzyme's active site. mdpi.com

Lipase-catalyzed kinetic resolution, as mentioned earlier, operates on a different principle. nih.gov The mechanism involves the acylation of the alcohol. The enzyme's active site contains a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate). The serine's hydroxyl group acts as a nucleophile, attacking the acyl donor (e.g., an ester) to form a covalent acyl-enzyme intermediate. One enantiomer of the racemic alcohol then enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate, leading to the formation of the acylated alcohol and regeneration of the enzyme. The other enantiomer is a poor fit for the active site and reacts much more slowly, allowing for the separation of the two enantiomers. acs.org

These biocatalytic methods are integral to the synthesis of key intermediates for pharmaceuticals. google.com

General Electrophilic and Nucleophilic Reaction Mechanisms involving the Cyclohexenyl Moiety

The cyclohexenyl moiety of this compound contains a carbon-carbon double bond, which is a site of reactivity for electrophilic additions. The presence of the hydroxyl group can influence these reactions.

Electrophilic Addition: The double bond can react with various electrophiles. cymitquimica.comsmolecule.comevitachem.com The mechanism of electrophilic addition typically involves a two-step process:

Formation of a carbocation: The electrophile (E⁺) attacks the π-electrons of the double bond, forming a carbocation intermediate. The position of the carbocation will be the more substituted carbon of the double bond (Markovnikov's rule), which in this case is the carbon bearing the ethanol group.

Nucleophilic attack: A nucleophile (Nu⁻) attacks the carbocation, leading to the final addition product.

For example, the addition of a hydrogen halide (HX) would proceed through a tertiary carbocation intermediate. The hydroxyl group could potentially participate in the reaction, for instance, by forming a cyclic ether if the conditions are appropriate.

Nucleophilic Reactions: While the cyclohexenyl double bond itself is not typically subject to nucleophilic attack unless activated by an electron-withdrawing group, the hydroxyl group of the ethanol moiety can act as a nucleophile. For instance, it can attack electrophilic centers in other molecules. Additionally, the hydroxyl group can be converted into a better leaving group (e.g., by protonation or conversion to a tosylate), allowing for nucleophilic substitution reactions at the adjacent carbon. medchemexpress.com

Chemical Transformations and Synthesis of Advanced Derivatives

Formation of Bicyclic and Polycyclic Systems

The inherent structure of 1-(1-cyclohexen-1-yl)ethanol makes it an ideal starting point for synthesizing fused and bridged ring systems.

A notable transformation of this compound is its use in the chemoenzymatic synthesis of enantiomerically pure bicyclic δ-halo-γ-lactones. This multi-step process leverages the chirality of the alcohol to produce complex heterocyclic structures. The synthesis commences with the reduction of 1-acetyl-1-cyclohexene (B7769156) to generate racemic this compound. wikipedia.org A crucial step is the lipase-catalyzed kinetic resolution of this racemic alcohol, which separates the enantiomers with high enantiomeric excess (ee ≥ 99%). capes.gov.br

The resolved chiral alcohol then undergoes a Johnson–Claisen rearrangement, followed by hydrolysis of the resulting ester to yield an unsaturated carboxylic acid. acs.org The final bicyclic structure is achieved through a halolactonization reaction. This cyclization is accomplished using different halogen sources to introduce a chlorine, bromine, or iodine atom into the lactone ring. wikipedia.org For instance, chlorolactonization can be carried out using N-Chlorosuccinimide (NCS) in tetrahydrofuran (B95107) with a catalytic amount of acetic acid.

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Reduction | NaBH₄ | (rac)-1-(1-Cyclohexen-1-yl)ethanol | wikipedia.org |

| 2 | Kinetic Resolution | Lipase (B570770) | (R)- or (S)-1-(1-Cyclohexen-1-yl)ethanol | capes.gov.br |

| 3 | Johnson–Claisen Rearrangement | Triethylorthoacetate, Propionic acid | Ethyl 2-(2-ethylidenecyclohexyl)acetate | wikipedia.org |

| 4 | Hydrolysis | Base (e.g., KOH) | (E)-2-(2-Ethylidenecyclohexyl)acetic acid | |

| 5 | Halolactonization | I₂/KI, NBS, or NCS | Bicyclic δ-Halo-γ-lactone |

The synthesis of spirocyclic systems from this compound is a plausible transformation that typically requires initial modification of the starting material. A common strategy involves the oxidation of the secondary alcohol to a ketone, yielding a cyclohexenone derivative that can serve as a key intermediate for spirocyclization. d-nb.infoorganic-chemistry.org

For the synthesis of spiro[benzopyran-1,1′-cyclohexane] derivatives, a key precursor is a substituted cyclohexanone, such as cyclohexane-1,3-dione. While not a direct product of this compound oxidation, related cyclohexenones can be employed in cyclization reactions. The Parham cyclization, for example, involves the reaction of an aryllithium species with a ketone to form the spirocyclic framework. rsc.org In a reported synthesis, an aryllithium generated from 1-bromo-2-(2-bromoethyl)benzene (B87193) reacts with cyclohexane-1,3-dione monoethylene ketal in a one-pot reaction to yield the spirocyclic benzopyran ketal, which is then deprotected to the spirocyclic ketone. rsc.org

A hypothetical pathway to a spirocycle from this compound would first involve its oxidation to 2-cyclohexen-1-one (B156087). This enone could then be functionalized to introduce the necessary groups for a subsequent intramolecular cyclization or participate in an intermolecular reaction to build the spirocyclic core. General methods for creating spirocyclic ethers from cyclic allylic alcohols often involve an isomerization/cyclization sequence or an epoxidation-cyclization cascade. acs.org

| Reaction Type | Description | Example Reaction | Reference |

|---|---|---|---|

| Parham Cyclization | Intramolecular cyclization of an aryllithium onto an internal electrophile (ketone). | Reaction of lithiated bromo-ethylbenzene with a cyclohexanedione ketal to form a spiro-benzopyran. | rsc.org |

| Epoxidation-Cyclization | A one-pot cascade involving epoxidation of the double bond followed by intramolecular cyclization by the hydroxyl group. | Formation of spirocyclic vinylic carbonates from cyclic allylic alcohols. | acs.org |

Synthesis of Bicyclic δ-Halo-γ-lactones with Cyclohexane Ring Systems

Cyclohexenone Derivative Syntheses

The direct conversion of this compound to a substituted cyclohexenone is a key transformation. This is typically achieved through allylic oxidation, which targets the alcohol functionality while potentially affecting the allylic C-H bonds. The primary product of such an oxidation would be 1-acetyl-1-cyclohexene (also known as 1-(1-cyclohexen-1-yl)ethanone). nist.govchemeo.com However, oxidation can also yield 2-cyclohexen-1-one derivatives, which are valuable synthetic intermediates. d-nb.info

Several catalytic systems are effective for the allylic oxidation of cyclohexene (B86901) and its alcohol derivatives. For instance, the oxidation of cyclohexen-1-ol using the ruthenium complex cis-[RuIV(bpy)2(py)(O)]2+ yields 2-cyclohexen-1-one. acs.org Another method employs a copper-aluminum mixed oxide (Cu−Al Ox) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant for the allylic oxidation of cyclic alkenes. organic-chemistry.org Furthermore, transition metal-catalyzed oxidation of sterically hindered allylic alcohols with tert-butyl hydroperoxide (t-BuO₂H) can selectively produce α,β-unsaturated ketones. rsc.org

| Catalyst/Reagent System | Substrate Type | Product | Reference |

|---|---|---|---|

| cis-[RuIV(bpy)₂(py)(O)]²⁺ | Cyclohexen-1-ol | 2-Cyclohexen-1-one | acs.org |

| Cu−Al Mixed Oxide / TBHP | Cyclic Alkenes | Allylic Alcohols or Ketones | organic-chemistry.org |

| Transition Metal / t-BuO₂H | Hindered Allylic Alcohols | α,β-Unsaturated Ketones | rsc.org |

Synthesis of Phenanthrene (B1679779) and Related Polyaromatic Derivatives

There is no documented direct synthesis of phenanthrene from this compound. However, a plausible multi-step synthetic route can be conceptualized based on established organic transformations. The strategy would involve the initial aromatization of the cyclohexene ring, followed by the construction of the fused polycyclic system.

A potential pathway could begin with the palladium-catalyzed aerobic dehydrogenation of the cyclohexene ring. nih.gov Such reactions are known to convert substituted cyclohexenes into their corresponding arene derivatives. nih.gov Treating this compound under these conditions could potentially yield 1-phenylethanol. Subsequent oxidation would produce acetophenone (B1666503).

Once an aromatic precursor like acetophenone is formed, several classic methods can be employed to build the phenanthrene core. One approach is to convert acetophenone into a stilbene (B7821643) derivative (e.g., via a Mizoroki-Heck or Wittig reaction), which can then undergo an oxidative photocyclization to yield the phenanthrene skeleton. academie-sciences.fr An alternative is the Bardhan–Sengupta phenanthrene synthesis, which involves the cyclization of a substituted cyclohexanol (B46403) derivative onto an existing aromatic ring, followed by dehydrogenation. wikipedia.orgquimicaorganica.org

This conceptual pathway illustrates the potential of this compound as a distant precursor for polyaromatic hydrocarbons, contingent on a successful initial aromatization step.

Strategic Functional Group Transformations and Derivatization Strategies

The alcohol and alkene functional groups in this compound allow for a wide array of strategic transformations beyond cyclization reactions.

Oxidation: As discussed previously, the secondary alcohol can be oxidized to the corresponding ketone, 1-acetyl-1-cyclohexene, which is a key intermediate for further reactions. evitachem.com

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or, more efficiently, with acid anhydrides to form esters. ontosight.ailibretexts.orgchemguide.co.uk For example, reaction with acetic anhydride (B1165640) would yield 1-(1-cyclohexen-1-yl)ethyl acetate (B1210297). This transformation is useful for protecting the alcohol group or modifying the molecule's properties. ontosight.ai

Etherification: The alcohol can be converted into an ether, for instance by reaction with an alkyl halide under basic conditions or through acid-catalyzed methods. google.com

Hydrogenation: The double bond of the cyclohexene ring can be selectively reduced while preserving the alcohol functionality. This is typically achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) under mild hydrogen pressure.

Epoxidation: The double bond can be converted to an epoxide. In allylic alcohols like this, the stereochemistry of the epoxidation is often directed by the hydroxyl group, leading to the syn or cis epoxy alcohol, especially when using reagents like peroxy acids. rsc.org

Conversion to Amines: The alcohol can be converted into an amine, 1-(cyclohex-1-en-1-yl)ethan-1-amine, through methods such as the Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group followed by substitution with ammonia (B1221849) or an amine. lookchem.com

| Transformation | Functional Group Targeted | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Secondary Alcohol | CrO₃, PCC, Ru-based oxidants | Ketone | acs.orgevitachem.com |

| Esterification | Alcohol | Carboxylic Acid/H⁺, Acid Anhydride | Ester | ontosight.aichemguide.co.uk |

| Hydrogenation | Alkene | H₂, Pd/C | Saturated Alcohol (1-Cyclohexylethanol) | |

| Epoxidation | Alkene | m-CPBA, Peroxy acids | Epoxy Alcohol | rsc.org |

| Conversion to Amine | Alcohol | Mitsunobu reaction (e.g., with phthalimide), or via leaving group substitution | Amine | lookchem.com |

Diastereoselective and Enantioselective Derivatization Pathways

The chiral center in this compound serves as a valuable starting point for directing the stereochemistry of subsequent reactions, enabling the synthesis of complex molecules with multiple, well-defined stereocenters. Both diastereoselective and enantioselective transformations have been developed to leverage the existing chirality of this alcohol or to resolve its racemic form into single enantiomers, which then act as precursors in stereocontrolled derivatizations.

Key strategies include enzymatic kinetic resolution to obtain enantiomerically pure forms of the alcohol, followed by diastereoselective reactions where the stereochemistry of the alcohol dictates the formation of a specific diastereomer in the product.

Enantioselective Kinetic Resolution

A highly effective method for obtaining enantiomerically pure (R)- and (S)-1-(1-cyclohexen-1-yl)ethanol is through enzymatic kinetic resolution. This process utilizes an enzyme to selectively acylate one enantiomer from the racemic mixture, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as the alcohol).

Detailed research has demonstrated the efficacy of lipase-catalyzed transesterification for this purpose. mdpi.comnih.gov Using vinyl acetate as the acyl donor and a lipase preparation, racemic this compound can be resolved to yield (R)-1-(1-cyclohexen-1-yl)ethyl acetate and the unreacted (S)-1-(1-cyclohexen-1-yl)ethanol. Both resulting products can be isolated with very high enantiomeric excess (ee), often exceeding 99%. mdpi.comnih.gov The acetate ester can then be hydrolyzed to afford the corresponding (R)-alcohol, making both pure enantiomers accessible.

| Entry | Substrate | Biocatalyst | Acyl Donor | Product 1 | Product 2 | Enantiomeric Excess (ee) |

| 1 | (±)-1-(1-Cyclohexen-1-yl)ethanol | Lipase | Vinyl Acetate | (R)-1-(1-Cyclohexen-1-yl)ethyl acetate | (S)-1-(1-Cyclohexen-1-yl)ethanol | ≥99% |

Diastereoselective Synthesis of Bicyclic Halolactones

The enantiomerically pure (S)- and (R)-1-(1-cyclohexen-1-yl)ethanol are pivotal intermediates for the diastereoselective synthesis of advanced derivatives, such as bicyclic δ-halo-γ-lactones. mdpi.com This multi-step synthesis pathway effectively transfers the initial chirality of the alcohol to create new, complex stereochemical architectures.

The synthesis begins with a Johnson-Claisen rearrangement of the chiral alcohol, for instance, (S)-1-(1-cyclohexen-1-yl)ethanol, with triethyl orthoacetate. mdpi.com This rearrangement is highly stereoselective, proceeding through a chair-like transition state to produce the corresponding γ,δ-unsaturated ester, ethyl (S,E)-2-(cyclohex-1-en-1-yl)butanoate, with the chirality transferred to a new stereocenter. Following hydrolysis of the ester to the carboxylic acid, a diastereoselective halolactonization is performed.

The halolactonization of the unsaturated acid, using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine (I₂), proceeds via an electrophilic addition to the double bond, forming a cyclic halonium ion. The subsequent intramolecular cyclization by the carboxyl group occurs in a stereospecific manner, resulting in the formation of a bicyclic δ-halo-γ-lactone as a single diastereomer. mdpi.com For example, starting from the (S)-enantiomer of the acid leads exclusively to the (1S,6S,1'S)-halolactone. mdpi.com This high degree of diastereoselectivity underscores the utility of this compound as a chiral building block.

| Entry | Starting Enantiomer | Reaction Sequence | Halogen Source | Product | Diastereoselectivity |

| 1 | (S)-1-(1-Cyclohexen-1-yl)ethanol | 1. Johnson-Claisen Rearrangement2. Hydrolysis3. Halolactonization | N-Chlorosuccinimide (NCS) | (1S,6S,1'S)-1-(1'-Chloroethyl)-9-oxabicyclo[4.3.0]nonan-8-one | High (Single diastereomer reported) mdpi.com |

| 2 | (S)-1-(1-Cyclohexen-1-yl)ethanol | 1. Johnson-Claisen Rearrangement2. Hydrolysis3. Halolactonization | N-Bromosuccinimide (NBS) | (1S,6S,1'S)-1-(1'-Bromoethyl)-9-oxabicyclo[4.3.0]nonan-8-one | High (Single diastereomer reported) mdpi.com |

| 3 | (S)-1-(1-Cyclohexen-1-yl)ethanol | 1. Johnson-Claisen Rearrangement2. Hydrolysis3. Halolactonization | Iodine (I₂) | (1S,6S,1'S)-1-(1'-Iodoethyl)-9-oxabicyclo[4.3.0]nonan-8-one | High (Single diastereomer reported) mdpi.com |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of 1-(1-Cyclohexen-1-yl)ethanol, GC is first employed to separate the compound from any impurities. The retention time in the GC column is a characteristic property that can be used for preliminary identification.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process not only generates a molecular ion ([M]⁺˙) but also causes the molecule to break apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For this compound (C₈H₁₄O, molecular weight: 126.20 g/mol ), the molecular ion peak would be observed at an m/z of 126. nist.gov Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O, 18 Da) and alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom). libretexts.orgdocbrown.info Therefore, significant fragments for this compound would be expected at:

m/z 108 : Resulting from the loss of water ([M-H₂O]⁺˙). libretexts.org

m/z 111 : From the loss of a methyl group ([M-CH₃]⁺).

m/z 81 : A common fragment for cyclohexene (B86901) derivatives, corresponding to the cyclohexenyl cation.

m/z 45 : From alpha-cleavage, resulting in the [CH(OH)CH₃]⁺ fragment. kirj.ee

The relative intensities of these fragment ions provide further structural confirmation. Purity is assessed by the presence of a single major peak in the gas chromatogram at the expected retention time, with a corresponding mass spectrum that is free from significant peaks attributable to other substances. rsc.orgaps.org

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion |

| 111 | [C₇H₁₁O]⁺ | Loss of a methyl radical (•CH₃) |

| 108 | [C₈H₁₂]⁺˙ | Dehydration, loss of H₂O |

| 81 | [C₆H₉]⁺ | Cleavage of the C-C bond between the ring and the ethanol (B145695) group |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage, formation of the hydroxyethyl (B10761427) cation |

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of a compound's mass, often to within a few parts per million (ppm). scispace.com This precision allows for the unambiguous determination of the elemental formula. For this compound, with a chemical formula of C₈H₁₄O, the theoretical monoisotopic mass can be calculated with high precision.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated precise mass of the molecular ion [M]⁺˙ is 126.104465. An experimental HR-MS measurement yielding a value very close to this would confirm the elemental composition of the molecule. wiley-vch.demetabolomexchange.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the methyl group, the methine (CH) proton adjacent to the hydroxyl group, the vinylic proton on the cyclohexene ring, and the various methylene (B1212753) (CH₂) protons of the ring.

The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton. uobasrah.edu.iq

Methyl protons (-CH₃) : Expected to appear as a doublet around δ 1.2-1.4 ppm, split by the adjacent methine proton.

Methine proton (-CH(OH)) : Predicted to be a quartet around δ 3.5-4.0 ppm, split by the three protons of the methyl group.

Vinylic proton (=CH-) : Anticipated to be a broad singlet or multiplet in the region of δ 5.5-6.0 ppm. researchgate.net

Allylic protons (-CH₂-C=C) : These protons on the carbon adjacent to the double bond would likely appear around δ 2.0-2.2 ppm.

Cyclohexene ring methylene protons (-CH₂-) : These would produce complex multiplets in the range of δ 1.5-2.0 ppm.

Hydroxyl proton (-OH) : A broad singlet whose chemical shift is variable and depends on concentration and solvent.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH ₃ | 1.2 - 1.4 | Doublet (d) |

| -H C(OH)- | 3.5 - 4.0 | Quartet (q) |

| =CH - | 5.5 - 6.0 | Multiplet (m) |

| Allylic -CH ₂- | 2.0 - 2.2 | Multiplet (m) |

| Ring -CH ₂- | 1.5 - 2.0 | Multiplet (m) |

| -OH | Variable | Singlet (s, broad) |

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. pressbooks.pub In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will typically appear as a single sharp line. chemguide.co.uk

The expected chemical shifts are:

Quaternary vinylic carbon (>C=) : The carbon of the double bond attached to the ethanol side chain is expected in the δ 135-145 ppm region.

Vinylic carbon (-CH=) : The other carbon of the double bond is predicted to be in the δ 120-130 ppm range. docbrown.info

Carbinol carbon (-CH(OH)) : The carbon bearing the hydroxyl group should appear in the δ 65-75 ppm region. chemguide.co.uk

Methyl carbon (-CH₃) : Expected to be found in the upfield region, around δ 20-25 ppm.

Cyclohexene ring carbons (-CH₂-) : The four methylene carbons of the ring will appear as distinct signals in the δ 20-40 ppm range. docbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| >C = | 135 - 145 |

| =C H- | 120 - 130 |

| -C H(OH)- | 65 - 75 |

| -C H₃ | 20 - 25 |

| Ring -C H₂- | 20 - 40 |

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key expected vibrational bands are:

O-H stretch : A strong, broad absorption in the infrared spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group. researchgate.net

C-H stretches : Absorptions for sp³ C-H bonds (in the ethyl and cyclohexene ring) are expected just below 3000 cm⁻¹, while the sp² C-H stretch of the vinylic proton will appear just above 3000 cm⁻¹.

C=C stretch : A medium intensity band around 1640-1680 cm⁻¹ in both IR and Raman spectra is indicative of the cyclohexene double bond. ijert.org

C-O stretch : A strong band in the IR spectrum between 1050 and 1150 cm⁻¹ corresponds to the stretching vibration of the carbon-oxygen single bond. researchgate.net

=C-H bend : An out-of-plane bending vibration for the vinylic proton is expected in the 675-1000 cm⁻¹ region of the IR spectrum.

Raman spectroscopy is particularly useful for observing the symmetric, non-polar C=C stretching vibration, which may be weak in the IR spectrum. aps.orgnpsm-kps.org

Table 4: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| -OH | O-H stretch | 3200 - 3600 | Strong, Broad |

| =C-H | C-H stretch | ~3020 | Medium |

| -C-H | C-H stretch | 2850 - 2960 | Strong |

| C=C | C=C stretch | 1640 - 1680 | Medium |

| C-O | C-O stretch | 1050 - 1150 | Strong |

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the analysis, separation, and purification of this compound, leveraging its physical properties such as volatility and polarity.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. azolifesciences.com It is widely used to determine the purity of a sample and to quantify its components. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase.

For the analysis of terpene alcohols and related compounds, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5), is commonly employed. rsc.orginnovareacademics.in Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. tandfonline.comresearchgate.netnih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions and is used for qualitative analysis.

Table 3: Typical Gas Chromatography (GC) Parameters for Analysis

| Parameter | Description | Typical Value/Type |

|---|---|---|

| Column | Stationary Phase | HP-5 (5% Phenyl Methyl Siloxane) or similar |

| Dimensions | 30 m length x 0.25-0.32 mm I.D. x 0.25 µm film thickness rsc.orginnovareacademics.in | |

| Carrier Gas | Type | Helium (He) or Nitrogen (N₂) rsc.orginnovareacademics.in |

| Flow Rate | 1 - 1.5 mL/min rsc.org | |

| Temperatures | Injector | 250 °C innovareacademics.in |

| Detector (FID/MS) | 280 - 300 °C rsc.orginnovareacademics.in | |

| Oven Program | Temperature gradient, e.g., 75 °C held for 2 min, then ramped at 10 °C/min to 300 °C rsc.org |

| Detector | Type | Flame Ionization Detector (FID) or Mass Spectrometry (MS) rsc.org |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective method for monitoring the progress of chemical reactions, such as the synthesis or transformation of this compound. mdpi.comresearchgate.net It is also used to determine the appropriate solvent system for larger-scale purification by column chromatography. nih.gov

A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. nih.gov The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is usually a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). rsc.org Due to its hydroxyl group, this compound is a moderately polar compound and will have a lower retention factor (Rf) than non-polar starting materials or byproducts, but a higher Rf than more polar compounds. Visualization of the separated spots is achieved under UV light (if the compounds are UV-active) or by staining with a chemical reagent, such as potassium permanganate (B83412) (KMnO₄) or a vanillin/sulfuric acid solution, which reacts with the alcohol and alkene functional groups to produce colored spots. mdpi.comillinois.edu

Table 4: Typical Thin-Layer Chromatography (TLC) Conditions

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates mdpi.comnih.gov |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (B1210297) mixtures (e.g., 90:10, 80:20 v/v) rsc.orgku.ac.ke |

| Visualization | UV light (254 nm) and/or chemical staining (e.g., KMnO₄, vanillin, phosphomolybdic acid) mdpi.comillinois.edu |

Column chromatography is the standard method for purifying and isolating this compound from reaction mixtures on a preparative scale. cdnsciencepub.com The principle is the same as in TLC, but it is performed in a glass column packed with a larger amount of stationary phase, most commonly silica gel. rsc.orggoogle.com

The crude product mixture is loaded onto the top of the silica gel column and eluted with a solvent system, typically a mixture of hexanes and ethyl acetate, similar to that optimized by TLC. nih.gov The solvent polarity is often kept low initially and may be gradually increased to facilitate the separation of compounds based on their differential adsorption to the stationary phase. figshare.com Non-polar impurities will elute from the column first, followed by the moderately polar product, this compound. More polar impurities will be retained on the column longer. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. cdnsciencepub.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Frameworks for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular structure, properties, and reactivity. For a molecule such as 1-(1-Cyclohexen-1-yl)ethanol, methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are employed to solve the electronic Schrödinger equation approximately. These calculations can yield a wealth of information.

DFT, with various functionals (e.g., B3LYP, M06-2X), is often used as a balance between computational cost and accuracy. researchgate.net It is suitable for optimizing the ground-state geometry of this compound, predicting its vibrational frequencies (for comparison with experimental IR spectra), and calculating NMR chemical shifts. researchgate.net Furthermore, these frameworks can determine key electronic properties that govern reactivity, such as the energies of frontier molecular orbitals (HOMO and LUMO), which indicate the molecule's ability to act as an electron donor or acceptor. acs.org Natural Population Analysis (NPA) can reveal the charge distribution across the atoms, identifying electron-rich and electron-poor sites susceptible to electrophilic or nucleophilic attack. acs.org

Table 1: Calculated Molecular Properties for this compound This table presents theoretically calculable properties that are essential for characterizing the molecule's reactivity and physical behavior.

| Property | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms (bond lengths, bond angles, dihedral angles). | DFT (e.g., B3LYP/6-31G(d)) |

| Frontier Orbitals (HOMO/LUMO) | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating nucleophilic/electrophilic character. acs.org | DFT, TD-DFT |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, showing charge distribution and reactive sites. acs.org | DFT |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations, used to predict and interpret IR spectra. researchgate.net | DFT |

| NMR Chemical Shifts | Predicted chemical shifts for ¹H and ¹³C nuclei, aiding in the interpretation of experimental NMR spectra. researchgate.net | GIAO-DFT |

This is an illustrative table. Actual values would be obtained from specific computational studies.

Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) offers a powerful perspective for analyzing chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. A comprehensive MEDT study of a reaction involving this compound would involve analyzing the electronic structure of the reactants and the flow of electron density along the reaction pathway. mdpi.com

For instance, in a potential acid-catalyzed dehydration of this compound to form a diene, MEDT would be applied as follows:

Reactant Analysis: The electronic structure of this compound would be analyzed using tools like the Electron Localization Function (ELF) to characterize its bonding. Conceptual DFT descriptors, such as global electrophilicity (ω) and nucleophilicity (N), would classify its reactivity profile. mdpi.com

Reaction Pathway Analysis: By mapping the reaction, MEDT can determine whether the mechanism is polar (driven by nucleophilic/electrophilic interactions) or non-polar. It can distinguish between a one-step mechanism or a stepwise process involving intermediates. For example, in a cycloaddition reaction, MEDT can show that the process occurs via a polar attack of a nucleophilic species on an electrophilic one. mdpi.com

This approach provides a detailed, electron-centric view of how and why a reaction occurs, moving beyond simple orbital symmetry rules.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a set of atoms as a function of their geometric positions. rsc.org Exploring the PES is crucial for understanding any chemical reaction's mechanism and kinetics. For this compound, computational methods are used to locate the stationary points on the PES for a given reaction, such as its dehydration or oxidation.

The key features identified on a PES include:

Local Minima: These correspond to stable species, including reactants, intermediates, and products.

Saddle Points (Transition States): These are the highest energy points along the lowest energy path between two minima. The energy of the transition state relative to the reactants determines the activation energy of the reaction. rsc.org

By mapping the PES, chemists can construct a reaction profile that details the energy changes throughout the transformation. For example, a study on the dehydration of alcohols using DFT calculations revealed that the reaction could proceed through either a concerted dyotropic reaction or a stepwise E1-like process, depending on the stability of the potential carbocation intermediate. rsc.org A similar analysis for this compound would clarify its preferred dehydration pathway by comparing the activation barriers of competing routes. rsc.orgresearchgate.net

Table 2: Conceptual Reaction Profile Data from a PES Study This table illustrates the type of energetic data that would be generated from a PES analysis for a hypothetical reaction of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State 1 (TS1) | Highest energy point for Pathway A | Calculated Value |

| Intermediate | A stable species formed during the reaction | Calculated Value |

| Transition State 2 (TS2) | Highest energy point for Pathway B | Calculated Value |

| Product | The final molecule(s) formed | Calculated Value |

This is a conceptual table. The values are placeholders for results from actual quantum chemical calculations.

Bonding Evolution Theory (BET) Analysis for Chemical Transformations

Bonding Evolution Theory (BET) provides a detailed topological analysis of the changes in electron density that occur during a chemical reaction. chemrxiv.org It is often used in conjunction with MEDT and PES mapping to give a complete picture of a chemical transformation. BET divides a reaction pathway into distinct structural stability domains, separated by "catastrophes" where the topology of the electron density changes, signifying the formation or rupture of chemical bonds. mdpi.comchemrxiv.org

The proper application of BET involves analyzing the electron localization function (ELF) at points along the reaction coordinate. chemrxiv.org This analysis reveals the precise sequence of electronic events. For a reaction involving this compound, BET could elucidate:

The exact point along the reaction coordinate where a C-O bond begins to break.

The sequence of bond formation and breaking in a concerted reaction, revealing its degree of asynchronicity.

The formation of non-bonding electron density (lone pairs) or pseudoradical centers during the transformation. mdpi.com

This detailed chronological map of bond restructuring offers profound insights into the intimate mechanism of the reaction, clarifying complex electronic rearrangements that are not apparent from a simple analysis of reactant and product structures.

Theoretical Studies on Conformational Preferences and Stereoisomerism

This compound is a chiral molecule due to the stereocenter at the carbon atom bonded to the hydroxyl group and the methyl group. This gives rise to two enantiomers: (R)-1-(1-Cyclohexen-1-yl)ethanol and (S)-1-(1-Cyclohexen-1-yl)ethanol. Furthermore, the cyclohexene (B86901) ring is not planar and exists in various conformations.

Theoretical studies are essential for understanding the relative energies and populations of these different stereoisomers and conformers. windows.netfrontiersin.org

Conformational Search: Computational methods are used to explore the potential energy surface to find all stable low-energy conformers. acs.org For the cyclohexene ring, these are typically half-chair conformations. The substituent, the -CH(OH)CH₃ group, can occupy either a pseudo-equatorial or a pseudo-axial position.

Energy Calculation: High-level quantum chemical calculations are then performed on these conformers to determine their relative energies. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium, according to the Boltzmann distribution. acs.org Theoretical studies on cyclohexene itself have found the energy barrier for ring inversion to be around 5.5–6.0 kcal/mol. windows.net

Stereochemical Influence: The preferred conformation can significantly influence the molecule's reactivity. For example, in an elimination reaction, the stereochemical arrangement of the leaving group and the adjacent proton (anti-periplanar vs. syn-periplanar) is critical and is dictated by the ring's conformation.

Table 3: Stereochemical and Conformational Features of this compound

| Feature | Description | Relevant Isomers/Conformers |

| Chirality | Presence of a stereocenter at Cα (the carbon bearing the OH group). | (R)-enantiomer, (S)-enantiomer |

| Ring Conformation | The flexible six-membered ring adopts non-planar shapes. | Half-Chair conformations |

| Substituent Position | The ethanol (B145695) group can be in different orientations relative to the ring. | Pseudo-axial, Pseudo-equatorial |

These theoretical investigations are crucial for rationalizing and predicting the stereochemical outcomes of reactions involving this compound.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Precursor for Complex Organic Pharmaceuticals

While direct incorporation into final active pharmaceutical ingredients (APIs) is not its primary role, 1-(1-cyclohexen-1-yl)ethanol and its derivatives are instrumental as intermediates in the synthesis of complex pharmaceutical compounds. ucl.ac.uk The structural motif of a cyclohexene (B86901) ring connected to a functionalized side chain is present in various biologically active molecules. For instance, derivatives of this compound are investigated for their potential in developing new therapeutic agents due to the ability of the cyclohexene moiety to interact with biological targets. The synthesis of chiral pharmaceutical intermediates, such as precursors to antibiotics like thiamphenicol (B1682257) and chloramphenicol, showcases the value of similar chiral building blocks. ucl.ac.uk

Role in Agrochemical Synthesis and Development

The structural framework provided by this compound is also pertinent to the agrochemical industry. Its derivatives are explored as potential pesticides or herbicides. The ability to functionalize both the cyclohexene ring and the ethanol (B145695) side chain allows for the creation of a library of compounds that can be screened for desired biological activity against agricultural pests and weeds. For example, a derivative, 1-Cyclohexene-1-ethanol, 4-methylbenzenesulfonate, is noted for its use as an intermediate in the synthesis of various agrochemicals. lookchem.com

Contribution to Novel Material Development, including Polymers and Coatings

In the realm of materials science, the reactivity of the double bond in the cyclohexene ring of this compound and its derivatives makes it a valuable monomer for polymerization reactions. The polymerization of cyclohexene oxide, a related cyclic ether, has been the subject of extensive research to produce polycyclohexene oxide, a useful polyether material. researchgate.net While not a direct example, this highlights the potential of the cyclohexene scaffold in polymer chemistry. Theoretical propositions also exist for the use of related compounds, such as 1-(1-Cyclohexen-1-yl)pyrrolidine, in polymer synthesis. smolecule.com The incorporation of such cyclic structures into polymer backbones can influence properties like thermal stability and mechanical strength.

Significance in the Asymmetric Synthesis of Chiral Compounds for Specific Applications

The presence of a chiral center in this compound makes it a crucial target and starting material in asymmetric synthesis. The production of enantiomerically pure forms of this alcohol is a key step in the synthesis of other chiral molecules. researchgate.net Lipase-catalyzed kinetic resolution is a common and effective method to separate the racemic mixture of this compound into its individual enantiomers with high enantiomeric excess. researchgate.net These enantiopure alcohols can then be used to transfer their chirality to other molecules, a fundamental strategy in the synthesis of stereochemically defined pharmaceuticals and other fine chemicals. researchgate.net The broader field of asymmetric synthesis of chiral cycloalkenone derivatives, which share structural similarities, is an active area of research with applications in the synthesis of natural products. rsc.org

Table 1: Research Findings in Asymmetric Synthesis

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lipase (B570770) | Racemic this compound | Enantiomerically pure this compound | ≥ 99% | researchgate.net |

Applications in Photochemical Studies and Reaction Development

The cyclohexene moiety in this compound and related compounds is a chromophore that can participate in photochemical reactions. The study of such reactions is crucial for developing new synthetic methodologies. For instance, the photodestruction of A2E, a complex molecule containing a trimethyl-cyclohexen-yl group, has been studied to understand the mechanisms of light-induced damage in the human eye. nih.gov While this is a more complex system, it demonstrates the photochemical relevance of the cyclohexene unit. Research on the visible light-mediated photochemical reactions of 2-(2′-alkenyloxy)cycloalk-2-enones, which also feature the cyclohexenone core, has shown that these compounds can undergo intermolecular [2+2] photocycloaddition reactions. acs.org Such studies contribute to the fundamental understanding of photochemical transformations and can lead to the development of novel light-driven synthetic routes.

Strategic Importance in Flavor and Fragrance Chemistry through Derivative Synthesis

Derivatives of this compound play a significant role in the flavor and fragrance industry. The closely related ketone, 1-(cyclohexen-1-yl)ethanone, is a known fragrance ingredient. thegoodscentscompany.com The structural characteristics of the cyclohexene ring contribute to the unique scent profiles of these compounds. solubilityofthings.com For example, 1-(cyclohexen-1-yl)propan-2-one is recognized for its fruity and floral notes. solubilityofthings.com The synthesis of various cyclohexene derivatives is actively pursued to create new odorants with desirable fragrance properties for use in perfumes, cosmetics, and other consumer products. google.comgoogle.com

Table 2: Cyclohexene Derivatives in Flavor and Fragrance

| Compound | CAS Number | Olfactory Description |

|---|---|---|

| 1-(Cyclohexen-1-yl)ethanone | 932-66-1 | Not specified for fragrance use |

| 1-(Cyclohexen-1-yl)propan-2-one | 6118-81-0 | Fruity, floral |

Development of New Biocatalytic Methodologies in Synthetic Organic Chemistry

The synthesis of this compound is a fertile ground for the development of novel biocatalytic methods. As mentioned, lipases are effectively used for its kinetic resolution. researchgate.net Furthermore, alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are widely used for the asymmetric reduction of ketones to produce chiral alcohols. acs.org The reduction of the precursor ketone, 1-acetyl-1-cyclohexene (B7769156), using a suitable KRED could provide a direct and environmentally friendly route to enantiopure this compound. researchgate.net The development of such biocatalytic cascades, potentially in continuous flow systems, represents a significant advancement in sustainable chemical manufacturing. ucl.ac.uk The use of filamentous fungi, such as Absidia glauca, has also been explored for the biotransformation of related bicyclic lactones derived from 1-acetyl-1-cyclohexene. researchgate.net These methodologies offer advantages such as high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. acs.org

Q & A

Q. What are the key structural and physicochemical properties of 1-(1-Cyclohexen-1-yl)ethanol, and how are they experimentally determined?

this compound (C₈H₁₄O, MW 126.1962) features a cyclohexene ring substituted with an ethanol group. Key properties include its boiling point (172.3°C at 0.7 mmHg) and density (0.9620 g/cm³ at 25°C), which are determined via gas chromatography (GC) and densitometry . Structural confirmation relies on spectroscopic methods:

- IR spectroscopy identifies hydroxyl (O-H) stretching at ~3300 cm⁻¹ and cyclohexene C=C stretching at ~1650 cm⁻¹.

- NMR resolves the cyclohexene proton environment (δ 5.4–5.8 ppm for vinyl protons) and ethanol group signals (δ 1.2–1.6 ppm for CH₂, δ 3.6–4.0 ppm for OH).

- Mass spectrometry (MS) confirms molecular ion peaks at m/z 126 and fragmentation patterns (e.g., loss of H₂O at m/z 108) .

Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?

Two primary methods are used:

- Grignard Reaction : Cyclohexene magnesium bromide reacts with acetaldehyde, followed by acidic workup to yield the alcohol. This method ensures regioselectivity for the cyclohexenyl group .

- Reduction of 1-Acetylcyclohexene : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduction of the ketone derivative (1-acetylcyclohexene, CAS 932-66-1) produces the alcohol. Reaction conditions (e.g., solvent polarity, temperature) influence yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives across different studies?

Discrepancies in NMR or MS data often arise from conformational isomerism or solvent effects. For example:

- Cyclohexene ring puckering creates axial/equatorial proton splitting, leading to variable δ values in NMR. Computational modeling (DFT) can predict dominant conformers .

- GC-MS artifacts : Thermal decomposition during analysis may produce fragments misattributed to the parent compound. Low-temperature GC or derivatization (e.g., silylation of the hydroxyl group) minimizes degradation .

Q. What computational methods validate the stability and reactivity of this compound in reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

Q. How does the reactivity of this compound compare to structurally similar alcohols (e.g., cyclohexanol) in oxidation or esterification reactions?

- Oxidation : Unlike cyclohexanol (which oxidizes to cyclohexanone), this compound resists oxidation due to conjugation between the hydroxyl group and the cyclohexene π-system. Strong oxidants (e.g., KMnO₄/H⁺) cleave the double bond instead .

- Esterification : The alcohol reacts sluggishly with acetic anhydride compared to cyclohexanol. Steric hindrance from the cyclohexene ring reduces nucleophilicity, requiring acid catalysis (H₂SO₄) .

Q. What methodologies are recommended for isolating this compound from complex biological matrices, such as marine algae?

- Extraction : Use dichloromethane or ethyl acetate to partition the alcohol from aqueous algal extracts.

- Purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with preparative GC or HPLC (C18 column, methanol/water mobile phase) .

- Validation : Compare retention times and MS spectra with synthetic standards. Natural samples may contain isomers (e.g., 2-(1-cyclohexenyl)ethanol), resolved via chiral chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products